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Compound of Interest

Compound Name:
1-(2-fluoro-6-

methoxyphenyl)ethanone

Cat. No.: B155530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(2-fluoro-6-methoxyphenyl)ethanone, a molecule of interest in synthetic and

medicinal chemistry. This document compiles available spectroscopic data, outlines detailed

experimental protocols for data acquisition, and presents a logical workflow for the

characterization of this and similar aromatic ketones.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1-(2-fluoro-6-
methoxyphenyl)ethanone (CAS No: 120484-50-6; Molecular Formula: C₉H₉FO₂; Molecular

Weight: 168.17 g/mol ).

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.73 dd 15.1, 8.4 Aromatic H

6.73 m - Aromatic H

3.85 s - -OCH₃

2.53 s - -COCH₃

Solvent: CDCl₃,

Frequency: 400 MHz

Note on ¹H NMR Data: The reported data from a commercial supplier shows some

inconsistencies, particularly in the reporting of multiple identical chemical shifts for the methoxy

group and a complex coupling pattern for one of the aromatic protons. Further verification from

an independent source is recommended for precise structural elucidation.

Table 2: ¹³C NMR, IR, and Mass Spectrometry Data

At the time of this publication, publicly available, peer-reviewed ¹³C NMR, Infrared (IR), and

Mass Spectrometry (MS) data for 1-(2-fluoro-6-methoxyphenyl)ethanone could not be

definitively located. Researchers are encouraged to acquire this data experimentally for

comprehensive characterization. The subsequent sections provide detailed protocols for

obtaining this essential spectroscopic information.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required for

the full characterization of 1-(2-fluoro-6-methoxyphenyl)ethanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton structure and connectivity of the molecule.

Materials:

1-(2-fluoro-6-methoxyphenyl)ethanone sample (5-10 mg)
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tube (5 mm diameter)

Pipette

Vortex mixer

NMR Spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of 1-(2-fluoro-6-methoxyphenyl)ethanone into a clean, dry

vial.

Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃).

Cap the vial and gently vortex until the sample is fully dissolved.

Using a pipette, transfer the solution into a clean, dry NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number

of scans should be co-added to obtain a good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.
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Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Integrate the signals to determine the relative number of protons for each resonance.

Analyze the multiplicities and coupling constants to deduce the proton connectivity.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the number and chemical environment of the carbon atoms in the

molecule.

Materials:

Same as for ¹H NMR spectroscopy.

Procedure:

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A slightly

higher concentration may be beneficial due to the lower natural abundance of ¹³C.

Instrument Setup and Data Acquisition:

Use a standard pulse program for a proton-decoupled ¹³C NMR experiment.

Set the spectral width to encompass the expected range for aromatic and carbonyl

carbons (typically 0-220 ppm).

Set an appropriate relaxation delay (e.g., 2 seconds) to ensure full relaxation of the carbon

nuclei.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the FID.

Phase the resulting spectrum.

Calibrate the chemical shift axis using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

1-(2-fluoro-6-methoxyphenyl)ethanone sample (liquid or solid)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates

(e.g., NaCl or KBr).

Solvent for cleaning (e.g., isopropanol or acetone).

Procedure (using ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of the liquid sample or a small amount of the solid

sample directly onto the ATR crystal, ensuring good contact.

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the

measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

1-(2-fluoro-6-methoxyphenyl)ethanone sample.

Mass spectrometer with an Electron Ionization (EI) source.

Volatile solvent for sample introduction (if necessary).

Procedure (Electron Ionization - EI):
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Sample Introduction: Introduce a small amount of the sample into the ion source. For a liquid

sample, this can be done via direct infusion or through a gas chromatograph (GC-MS).

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by the mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze

the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the complete spectroscopic

characterization of 1-(2-fluoro-6-methoxyphenyl)ethanone.
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Caption: Workflow for Spectroscopic Analysis.
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at: [https://www.benchchem.com/product/b155530#spectroscopic-data-for-1-2-fluoro-6-
methoxyphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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